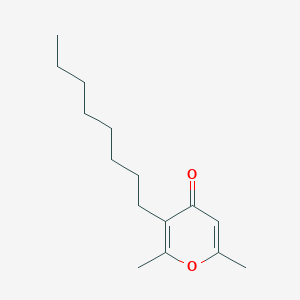
2,6-Dimethyl-3-octyl-4H-pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-3-octyl-4H-pyran-4-one is an organic compound belonging to the pyranone family This compound is characterized by its pyran ring structure, which is a six-membered ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-octyl-4H-pyran-4-one can be achieved through various synthetic routes. One common method involves the condensation of appropriate aldehydes and ketones in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the formation of the pyranone ring occurring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-3-octyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the pyranone ring into a dihydropyran structure.
Substitution: The methyl and octyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydropyran derivatives.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-3-octyl-4H-pyran-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-3-octyl-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with cellular enzymes and receptors, modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-4H-pyran-4-one: A closely related compound with similar structural features but lacking the octyl group.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties and involvement in the Maillard reaction.
3,5-Diacetyl-2,6-dimethyl-4H-pyran-4-one: Used in the synthesis of heterocyclic compounds and investigated for its biological activities.
Uniqueness
The presence of the octyl group in 2,6-Dimethyl-3-octyl-4H-pyran-4-one distinguishes it from other similar compounds, potentially enhancing its lipophilicity and influencing its chemical reactivity and biological activity.
Propiedades
Número CAS |
101960-96-7 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
2,6-dimethyl-3-octylpyran-4-one |
InChI |
InChI=1S/C15H24O2/c1-4-5-6-7-8-9-10-14-13(3)17-12(2)11-15(14)16/h11H,4-10H2,1-3H3 |
Clave InChI |
RDRDVYRETDXEHY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=C(OC(=CC1=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-methoxybenzoyl)amino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide](/img/structure/B14330012.png)

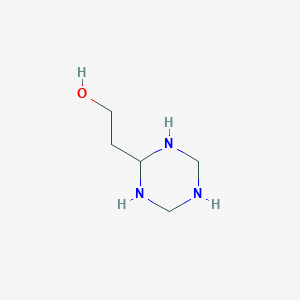
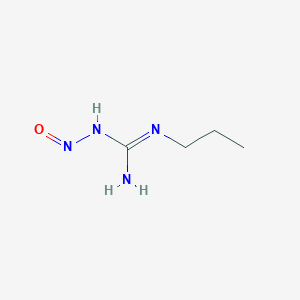
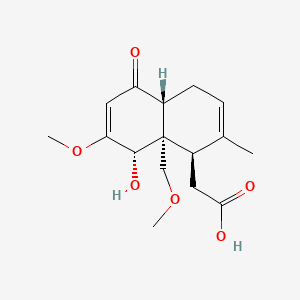

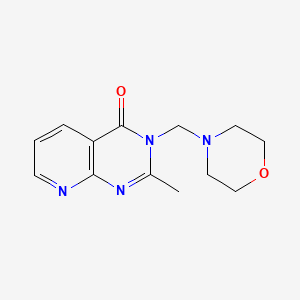
![N-(2-Chloroethyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B14330060.png)
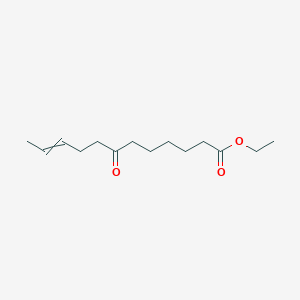
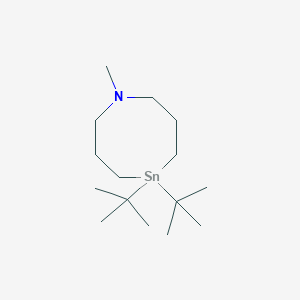
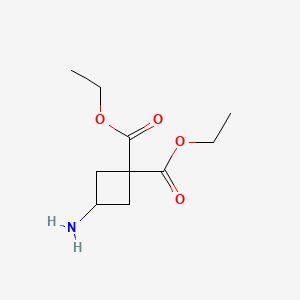
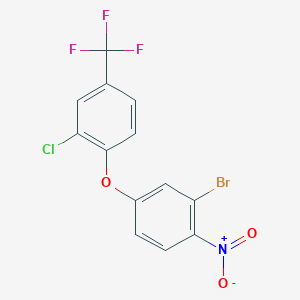
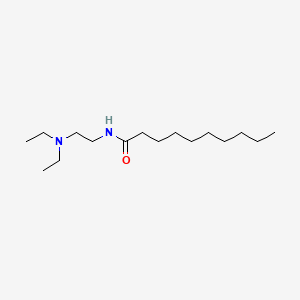
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
